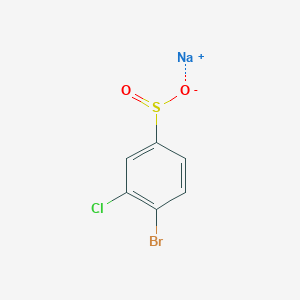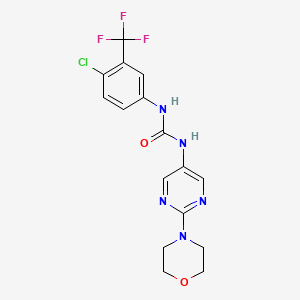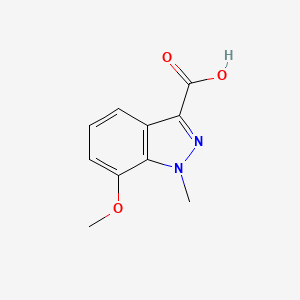
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives typically involves strategies such as cyclization reactions, condensation, and functional group transformations. For compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, methods might include the halogenated hydrocarbon amination reaction or the use of 2-ethoxyvinyl pinacolboronate under Suzuki conditions for introducing specific substituents. The exact synthetic pathway for this compound would depend on the desired configuration and substituents (Huber & Seebach, 1987; Kim et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of tetrahydroquinoline derivatives, including N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, often involves X-ray diffraction and spectroscopic techniques like IR, 1H NMR, and MS. These analyses provide insights into the compound's crystal system, bond lengths, bond angles, and overall molecular geometry, which are crucial for understanding its chemical behavior and interactions (Bai et al., 2012).
Scientific Research Applications
Anticonvulsant Activity
Research on the design, synthesis, and evaluation of hybrid compounds derived from propanamides and butanamides, including structures similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, has shown promising anticonvulsant properties. These compounds, integrating chemical fragments of known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide, have displayed broad spectra of activity across several preclinical seizure models. Notably, certain compounds have demonstrated superior safety profiles, highlighting their potential as novel anticonvulsant agents (Kamiński et al., 2015).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, related in structure to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, were synthesized and evaluated for their in vitro antitumor activity. The findings revealed that these compounds exhibited significant broad-spectrum antitumor activities, with certain analogs demonstrating selective activities toward various cancer cell lines. The study underscores the potential of these compounds as candidates for cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Anti-inflammatory and Psychotropic Activities
Another study focused on the synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which are structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide. These compounds were found to exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action. This highlights their potential multifaceted therapeutic applications (A. Zablotskaya et al., 2013).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-10-18-14-8-7-13(17-15(19)4-2)11-12(14)6-9-16(18)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNQPFKWBFLFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)




![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)


![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)
![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)